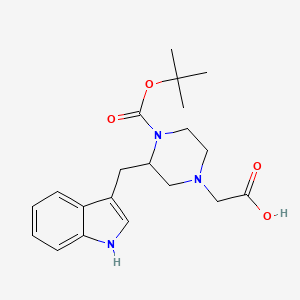

2-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid is a complex organic compound that features an indole moiety, a piperazine ring, and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Piperazine Ring Formation: The piperazine ring can be constructed through the cyclization of ethylenediamine with dihaloalkanes.

Coupling Reactions: The indole moiety is then coupled with the piperazine ring using a suitable linker, such as a bromoalkane.

Protection and Deprotection: The tert-butoxycarbonyl (Boc) group is introduced to protect the piperazine nitrogen during the synthesis. This group can be removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The acetic acid group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products

Oxidation: Indole-3-carboxylic acid.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid is a complex organic compound that features an indole moiety, a piperazine ring, and a tert-butoxycarbonyl group. The molecular formula is C₁₃H₁₈N₂O₄, and its molecular weight is approximately 270.29 g/mol. This compound's unique structure, which combines an indole derivative with a piperazine unit, is often associated with various biological activities. The presence of the tert-butoxycarbonyl group provides stability and solubility in organic solvents, making it suitable for various applications in medicinal chemistry.

Potential Applications

Indole derivatives, including this compound, exhibit a wide range of biological activities. This compound has potential applications in:

- Research on interaction studies focusing on its binding affinities to various biological targets.

- These studies often employ molecular docking techniques to predict how well the compound interacts with specific proteins or receptors involved in disease pathways.

- Interactions with enzymes related to cancer metabolism or neurotransmitter receptors could be significant.

Structural Similarity

Mechanism of Action

The mechanism of action of 2-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The acetic acid group can enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

2-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid: Lacks the tert-butoxycarbonyl group.

2-(3-((1H-Indol-3-YL)methyl)-4-methylpiperazin-1-YL)acetic acid: Contains a methyl group instead of the tert-butoxycarbonyl group.

Uniqueness

The presence of the tert-butoxycarbonyl group in 2-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets.

Biological Activity

2-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid is a synthetic compound that combines an indole moiety with a piperazine ring, known for its diverse biological activities. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it a valuable candidate in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 270.29 g/mol

- Structure : The compound features an indole ring linked to a piperazine unit via a methylene bridge, with an acetic acid functional group.

Biological Activities

Research indicates that compounds containing indole and piperazine structures exhibit a range of biological activities including:

- Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

- Neuropharmacological Effects : Studies suggest potential interactions with neurotransmitter receptors, which may lead to effects on mood and cognition.

- Antimicrobial Properties : The compound's structural characteristics may confer antibacterial and antifungal activities, making it a candidate for treating infections.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : Molecular docking studies have indicated that the compound may bind to specific receptors involved in cancer metabolism and neurotransmission.

- Enzyme Inhibition : The compound may inhibit enzymes related to tumor growth and bacterial virulence, thereby reducing disease progression.

Case Studies

Several studies have explored the biological activity of similar indole derivatives, providing insights into the potential efficacy of this compound:

- Study on Anticancer Activity : A study demonstrated that indole derivatives could significantly reduce the viability of cancer cells in vitro by inducing apoptosis through caspase activation .

- Neuropharmacological Research : Another research highlighted the interaction of indole compounds with serotonin receptors, suggesting potential antidepressant effects .

Comparison with Similar Compounds

A comparison table is provided below to illustrate the differences in biological activities among structurally related compounds:

Properties

Molecular Formula |

C20H27N3O4 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-[3-(1H-indol-3-ylmethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |

InChI |

InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)23-9-8-22(13-18(24)25)12-15(23)10-14-11-21-17-7-5-4-6-16(14)17/h4-7,11,15,21H,8-10,12-13H2,1-3H3,(H,24,25) |

InChI Key |

YWBRNIJFKNLARH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1CC2=CNC3=CC=CC=C32)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.